

Proximity Labeling Using Biotin-Based Probes: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Biotin-olefin*

Cat. No.: *B593289*

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Note on Terminology: Extensive research did not yield specific information on a proximity labeling technique directly utilizing a "**biotin-olefin**" probe. The following application notes and protocols are based on well-established, advanced proximity labeling methods that employ chemically modified biotin probes, which aligns with the likely interest in specialized, non-enzymatic biotinylation techniques. Specifically, we will focus on a representative photocatalytic proximity labeling method that utilizes a biotin-azide probe, a state-of-the-art approach for high-resolution mapping of protein-protein interactions.

Introduction to Photocatalytic Proximity Labeling

Proximity labeling (PL) has become an indispensable tool for unbiasedly mapping protein-protein interactions (PPIs) and the composition of subcellular compartments in living cells.[1][2] Unlike traditional methods like co-immunoprecipitation, PL can capture transient and weak interactions.[3] Enzyme-catalyzed PL methods such as BioID and APEX have been widely adopted.[3][4] However, recent advancements in photocatalytic and chemical methods offer improved spatiotemporal resolution and reduced cellular toxicity.[5][6]

Photocatalytic proximity labeling utilizes a photosensitizer, often a transition metal complex (e.g., ruthenium or iridium) or an organic dye, which upon light activation, generates reactive species from a supplied probe.[6][7] These reactive species then covalently label proteins in the immediate vicinity of the photosensitizer. When a biotinylated probe is used, the labeled

proteins can be efficiently enriched using streptavidin-based affinity purification and subsequently identified by mass spectrometry.^{[1][2]}

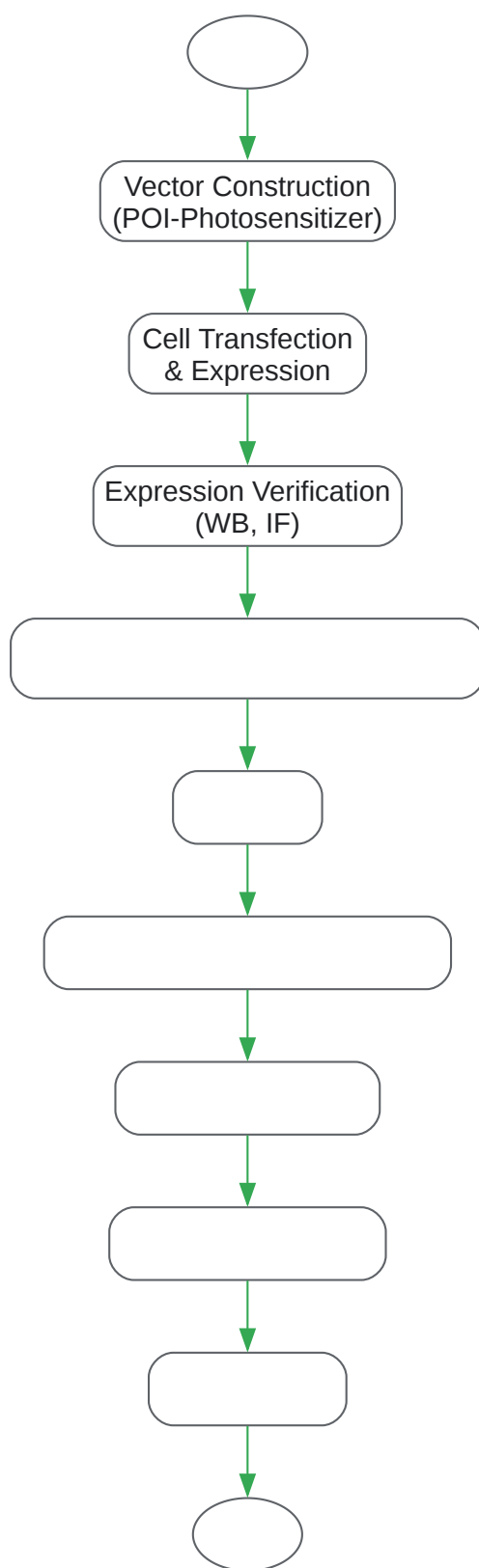
This document provides detailed application notes and protocols for a photocatalytic proximity labeling workflow using a biotin-azide probe.

Principle of the Method

The photocatalytic proximity labeling method described here involves a protein of interest (POI) tagged with a photosensitizer. In the presence of a biotin-azide probe and a specific wavelength of light, the photosensitizer catalyzes the conversion of the azide group into a highly reactive nitrene. This nitrene then rapidly reacts with and covalently attaches to nearby proteins. The biotin handle on the probe allows for the subsequent capture and identification of these proximal proteins.

Below is a diagram illustrating the signaling pathway and the core principle of this photocatalytic proximity labeling approach.





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